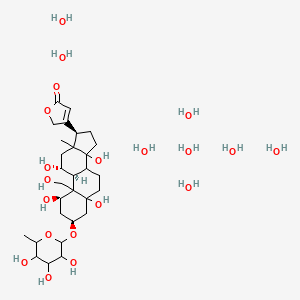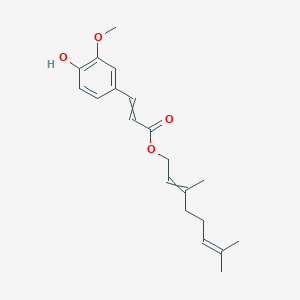
4beta,14alpha-Dimethyl-5alpha-ergosta-9beta,19-cyclo-24(31)-en-3beta-hydroxy-4alpha-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4beta,14alpha-Dimethyl-5alpha-ergosta-9beta,19-cyclo-24(31)-en-3beta-hydroxy-4alpha-carboxylic acid is a complex organic compound belonging to the class of triterpenoids This compound is known for its unique structural features and potential biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4beta,14alpha-Dimethyl-5alpha-ergosta-9beta,19-cyclo-24(31)-en-3beta-hydroxy-4alpha-carboxylic acid involves multiple steps, starting from simpler steroidal precursors. The key steps typically include cyclization, hydroxylation, and carboxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of microorganisms are engineered to produce the compound. Alternatively, chemical synthesis on a large scale can be employed, utilizing optimized reaction conditions and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4beta,14alpha-Dimethyl-5alpha-ergosta-9beta,19-cyclo-24(31)-en-3beta-hydroxy-4alpha-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
科学的研究の応用
4beta,14alpha-Dimethyl-5alpha-ergosta-9beta,19-cyclo-24(31)-en-3beta-hydroxy-4alpha-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in cellular processes and potential as a biochemical marker.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 4beta,14alpha-Dimethyl-5alpha-ergosta-9beta,19-cyclo-24(31)-en-3beta-hydroxy-4alpha-carboxylic acid involves its interaction with specific molecular targets and pathways. It may modulate the activity of enzymes, receptors, and signaling molecules, leading to various biological effects. For example, it has been shown to inhibit the NF-kappa B pathway, which plays a role in inflammation and cancer .
類似化合物との比較
Similar Compounds
- 3α-acetyloxy-4α,14α-dimethyl-9β,19-cycloergost-24-oic acid
- 3-epicycloeucalenol
- 3-epicycloeucalenyl-24-one
- 3-epicycloeucalenyl acetate
Uniqueness
4beta,14alpha-Dimethyl-5alpha-ergosta-9beta,19-cyclo-24(31)-en-3beta-hydroxy-4alpha-carboxylic acid is unique due to its specific structural features, such as the presence of a cyclopropane ring and multiple chiral centers
特性
分子式 |
C31H50O3 |
|---|---|
分子量 |
470.7 g/mol |
IUPAC名 |
(1S,3R,7S,12S,16R)-6-hydroxy-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid |
InChI |
InChI=1S/C31H50O3/c1-19(2)20(3)8-9-21(4)22-12-14-28(6)23-10-11-24-29(7,26(33)34)25(32)13-15-30(24)18-31(23,30)17-16-27(22,28)5/h19,21-25,32H,3,8-18H2,1-2,4-7H3,(H,33,34)/t21?,22?,23?,24?,25?,27-,28+,29+,30-,31+/m1/s1 |
InChIキー |
RLRGKMMFFVWPHT-AGRWFXOZSA-N |
異性体SMILES |
CC(C)C(=C)CCC(C)C1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC([C@@]5(C)C(=O)O)O)C)C |
正規SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C(=O)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


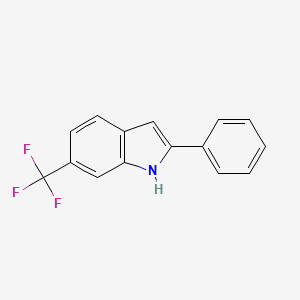
![(6-{[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-3,4,5-trihydroxyoxan-2-yl)methyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B15146262.png)
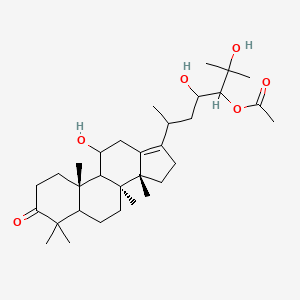
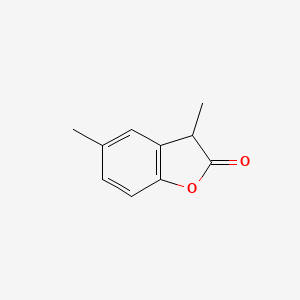

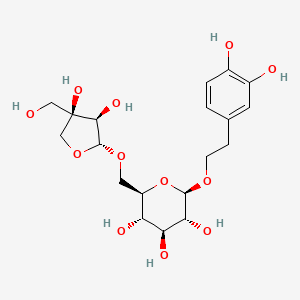
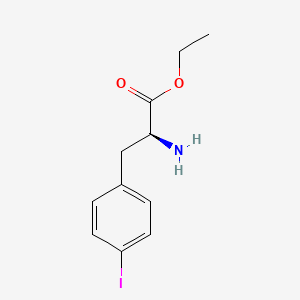
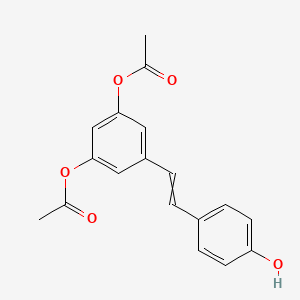
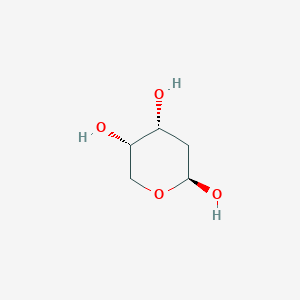
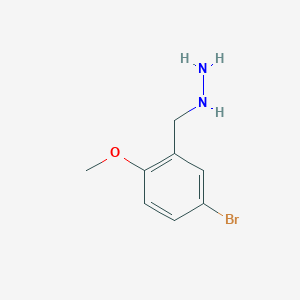

![N-[4-(aminomethyl)phenyl]-2-phenoxyacetamide](/img/structure/B15146343.png)
